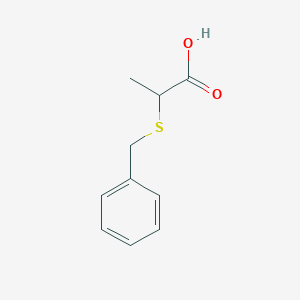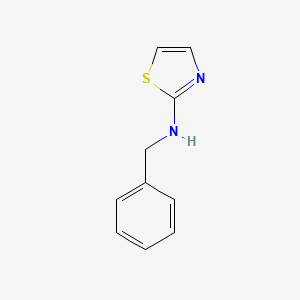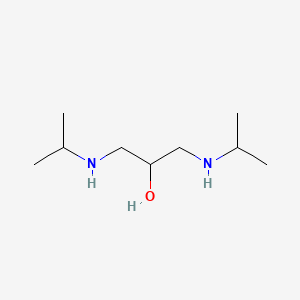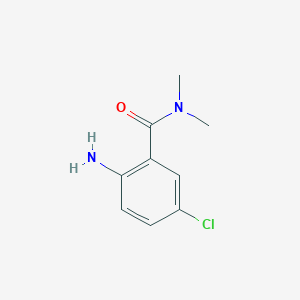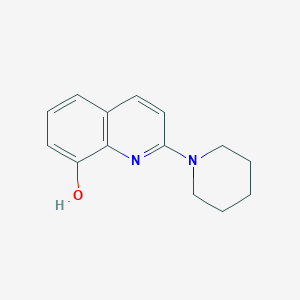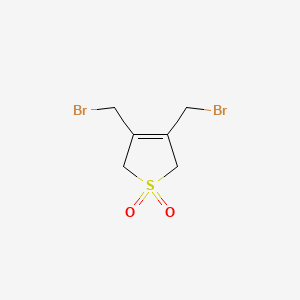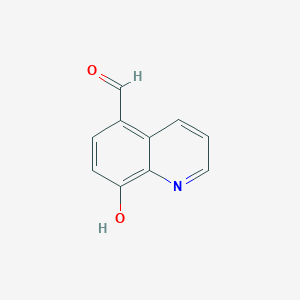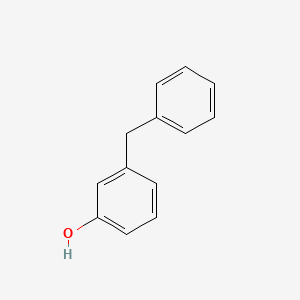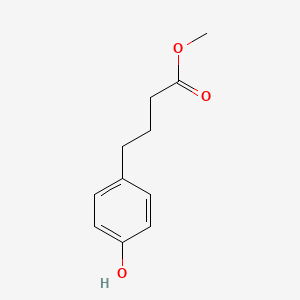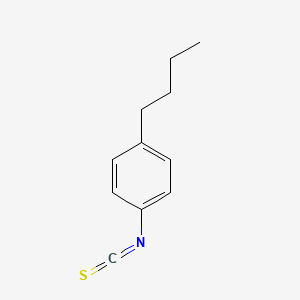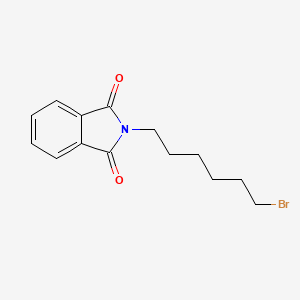![molecular formula C11H10Br2O2 B1267075 4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione CAS No. 142436-72-4](/img/structure/B1267075.png)
4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4,10-Dibromotetracyclo[6.3.0.0^2,6^.0^5,9^]undecane-3,11-dione often involves bromination and other halogenation reactions. For example, bromination of tricyclo[5.3.1.0^4,9^]undeca-2,5-diene has been shown to yield dibromotetracyclo compounds through skeletal rearrangements induced by thermal treatments (Katsushima et al., 1980). Such processes are crucial for constructing the complex tetracyclic skeleton characteristic of these compounds.
Molecular Structure Analysis
The molecular structure of related tetracyclic diones has been elucidated through crystallography, providing insight into the conformation and configuration of these compounds. For instance, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined to have a trans ring fusion with a boat-chair conformation for the 8-membered ring, showcasing the intricate geometries possible within this class of compounds (Umehara et al., 1978).
Scientific Research Applications
Synthetic Approaches
- A novel approach to synthesize linearly fused tricyclopentanoids, including compounds with the triquinane frame similar to 4,10-Dibromotetracyclo[6.3.0.0²,⁶.0²,⁵,⁹]undecane-3,11-dione, using photo-thermal olefin metathesis has been described (Mehta et al., 1981).
Chemical Transformations and Derivatives
- Studies on the thermodynamic rearrangement of pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane skeleton, a structure closely related to 4,10-Dibromotetracyclo[6.3.0.0²,⁶.0²,⁵,⁹]undecane-3,11-dione, have been conducted to explore its chemical behavior (Mlinarić-Majerski et al., 1998).
Host-Guest Complexation Studies
- Novel heterocyclic clefts derived from tetracyclo[6.3.0.0⁴,¹¹.0⁵,⁹]undecane-3,6-dione and tricyclo[6.3.0.0²,⁶]undecane-3,11-dione have been synthesized for potential use in host-guest complexation studies, an application area relevant for 4,10-Dibromotetracyclo[6.3.0.0²,⁶.0²,⁵,⁹]undecane-3,11-dione (Marchand et al., 1994).
Biological Activity
- Research on similar triquinane compounds has explored their biological activity, such as the suppressant activity on the Ca2+ action potential, providing insights into potential biological applications for 4,10-Dibromotetracyclo[6.3.0.0²,⁶.0²,⁵,⁹]undecane-3,11-dione (Liebenberg et al., 1996).
Safety And Hazards
properties
IUPAC Name |
4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O2/c12-8-4-2-1-3-5(4)9(13)11(15)7(3)6(2)10(8)14/h2-9H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUXQHQIUKJHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(C2C(=O)C3Br)C(=O)C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298542 |
Source


|
| Record name | 4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione | |
CAS RN |
142436-72-4 |
Source


|
| Record name | 4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

